molecular formula C5H4BrN3O3S B1616050 2-Bromo-N-(5-nitrothiazol-2-yl)acetamide CAS No. 349121-09-1

2-Bromo-N-(5-nitrothiazol-2-yl)acetamide

Cat. No. B1616050
M. Wt: 266.08 g/mol
InChI Key: BRKREXOHFNPWGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-N-(5-nitrothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C5H4BrN3O3S and its molecular weight is 266.08 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromo-N-(5-nitrothiazol-2-yl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 289929. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-N-(5-nitrothiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-N-(5-nitrothiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

349121-09-1

Product Name

2-Bromo-N-(5-nitrothiazol-2-yl)acetamide

Molecular Formula

C5H4BrN3O3S

Molecular Weight

266.08 g/mol

IUPAC Name

2-bromo-N-(5-nitro-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C5H4BrN3O3S/c6-1-3(10)8-5-7-2-4(13-5)9(11)12/h2H,1H2,(H,7,8,10)

InChI Key

BRKREXOHFNPWGB-UHFFFAOYSA-N

SMILES

C1=C(SC(=N1)NC(=O)CBr)[N+](=O)[O-]

Canonical SMILES

C1=C(SC(=N1)NC(=O)CBr)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-amino-5-nitrothiazole (725.7 mg) in ethyl acetate (50 mL) in the presence of saturated sodium carbonate (10 mL) at 0° C., is added bromoacetyl bromide (434.3 uL), and additional bromoacetyl bromide is added to complete the reaction. The organic layer is separated, washed with 3 N HCl solution, followed by brine and dried over sodium sulfate and concentrated in vacuo to give a brown oil. The crude product is purified by silica gel column chromatography (40% ethyl acetate/hexanes) to give a solid (950 mg). ESI MS m/z 266 (M+H+); 1H NMR (400 MHz, CDCl3) δ 8.26 (s, 1H), 3.98 (s, 2H).
Quantity
725.7 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
434.3 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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